2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and difluoromethyl groups
Preparation Methods
The synthesis of 2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursorsReaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or other transition metal catalysts.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors.
Industry: It is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid can be compared with other pyridine derivatives, such as:
2-(Chloromethyl)-5-(difluoromethyl)pyridine-3-carboxylic acid: Similar structure but different positional isomers.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have significant biological activities and are used in cancer research.
Imidazo[1,2-a]pyridines: These are valuable scaffolds in organic synthesis and pharmaceutical chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClF2NO2 |
---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClF2NO2/c9-3-6-4(8(13)14)1-2-5(12-6)7(10)11/h1-2,7H,3H2,(H,13,14) |
InChI Key |
XAKIBLPOZOQPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)CCl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.